molecular formula C10H12O4 B8783216 2-Methoxyethyl 4-hydroxybenzoate CAS No. 84697-08-5

2-Methoxyethyl 4-hydroxybenzoate

Cat. No. B8783216
M. Wt: 196.20 g/mol
InChI Key: GZIBHKMXDFJXQY-UHFFFAOYSA-N
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Patent
US04503244

Procedure details

A mixture of 25.0 g of p-hydroxybenzoic acid, 170 g of methyl glycol (methoxyethanol) and 1 ml of sulfuric acid (conc.) was heated for 8 hours to 110°-115° C. and, after the excess methyl glycol had been distilled off under reduced pressure, was poured onto ice/water. After neutralization with sodium hydrogen carbonate, the aqueous phase was extracted by shaking several times with methylene chloride. The methylene chloride solution was treated with active carbon, concentrated by evaporation and the residue recrystallized from toluene. p-hydroxybenzoic acid 2-methyloxy-ethyl ester melting at 90°-93° C. was obtained in a yield of 27.6 g (78%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
170 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH3:16][O:17][CH2:18][CH2:19]O>>[CH3:16][O:17][CH2:18][CH2:19][O:7][C:6](=[O:8])[C:5]1[CH:9]=[CH:10][C:2]([OH:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
OC1=CC=C(C(=O)O)C=C1
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
170 g
Type
reactant
Smiles
COCCO

Conditions

Stirring
Type
CUSTOM
Details
by shaking several times with methylene chloride
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated for 8 hours to 110°-115° C.
Duration
8 h
DISTILLATION
Type
DISTILLATION
Details
after the excess methyl glycol had been distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
was poured onto ice/water
EXTRACTION
Type
EXTRACTION
Details
After neutralization with sodium hydrogen carbonate, the aqueous phase was extracted
ADDITION
Type
ADDITION
Details
The methylene chloride solution was treated with active carbon
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from toluene

Outcomes

Product
Name
Type
product
Smiles
COCCOC(C1=CC=C(C=C1)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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